1H-Pyrazolo[3,4-b]pyridine-3-diazonium Tetrafluoroborate(1-)
Overview
Description
1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The diazonium group attached to the pyrazole ring makes this compound particularly interesting for various chemical reactions and applications.
Mechanism of Action
Target of Action
It’s worth noting that pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which this compound belongs, have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with biological targets that also interact with these purine bases.
Preparation Methods
The synthesis of 1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate typically involves the formation of the pyrazolopyridine core followed by diazotization. One common method starts with the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, leading to the formation of pyrazolopyridine analogues with high yields and enantioselectivity . The diazotization step involves treating the pyrazolopyridine with nitrous acid in the presence of tetrafluoroboric acid to form the diazonium salt.
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, cyanides, or hydroxides, leading to the formation of substituted pyrazolopyridines.
Coupling Reactions: The diazonium compound can participate in azo coupling reactions with phenols or aromatic amines, forming azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding hydrazine derivative.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the nucleophile used.
Scientific Research Applications
1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a precursor for the preparation of azo dyes.
Industry: The compound is used in the production of dyes, pigments, and other fine chemicals.
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid: This compound has been identified as a selective activator of peroxisome proliferator-activated receptor alpha (PPARα).
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds exhibit potent activities against fibroblast growth factor receptors (FGFRs) and have been studied for their anticancer properties.
The uniqueness of 1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate lies in its diazonium group, which provides versatility in chemical reactions and the potential for diverse applications in various fields.
Properties
IUPAC Name |
1H-pyrazolo[3,4-b]pyridine-3-diazonium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N5.BF4/c7-9-6-4-2-1-3-8-5(4)10-11-6;2-1(3,4)5/h1-3H,(H,8,10,11);/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQSFEBNJFQTSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC2=C(NN=C2[N+]#N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF4N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50499127 | |
Record name | 1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50499127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63682-46-2 | |
Record name | 1H-Pyrazolo[3,4-b]pyridine-3-diazonium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50499127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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